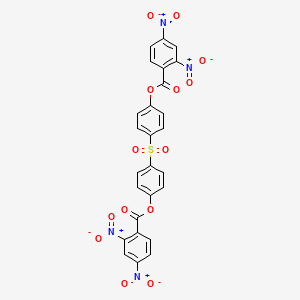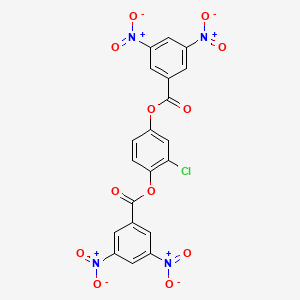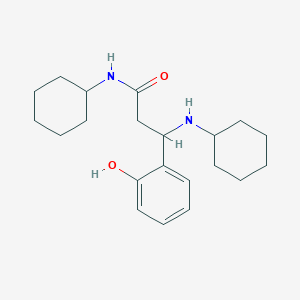![molecular formula C28H16N4O B3824856 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile
Descripción general
Descripción
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile, also known as PQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQP is a phthalonitrile derivative that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is not fully understood. However, it has been proposed that 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to have various biochemical and physiological effects. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is also stable under a wide range of conditions, making it easy to handle and store. However, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has some limitations for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has low solubility in water, which can make it difficult to use in some experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile also has limited bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. One direction is to further elucidate the mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. Understanding the exact signaling pathways and molecular targets of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile could help to develop more targeted and effective therapies for cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in vivo. This could help to determine the optimal dosing and administration routes for 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in clinical trials. Finally, future research could focus on developing 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
3-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O/c29-17-21-9-6-12-26(23(21)18-30)33-22-15-13-20(14-16-22)28-27(19-7-2-1-3-8-19)31-24-10-4-5-11-25(24)32-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJCXHHVULZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC(=C5C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B3824783.png)

![(3S*,4S*)-1-[(2-methoxypyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3824791.png)



![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)




![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)

